[(2,4-Dimethylphenyl)methyl](2-methoxyethyl)amine
Description
Contextual Significance of Substituted Amines as Organic Building Blocks
Substituted amines are a class of organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by alkyl or aryl groups. molport.comsolubilityofthings.com They are fundamental to organic synthesis, serving as versatile building blocks for a vast array of more complex molecules. amerigoscientific.com Their importance stems from the nitrogen atom's lone pair of electrons, which allows amines to function as nucleophiles, bases, ligands, and catalysts in a wide variety of chemical reactions. molport.com
The versatility of amines is demonstrated in numerous synthetic applications. They are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com Key reactions involving amines include nucleophilic substitution, acylation to form amides, and reductive amination, a widely used method for synthesizing primary, secondary, and tertiary amines. amerigoscientific.com Aromatic amines, for instance, can react with nitrous acid to form diazonium salts, which are highly reactive intermediates used to create azo compounds, known for their vibrant colors. molport.com The ability to readily form new carbon-nitrogen bonds makes amines indispensable in constructing the molecular frameworks of many essential products. solubilityofthings.comamerigoscientific.com
Overview of Research Trajectories for Amine-Based Compounds
Current research in amine-based compounds is dynamic, driven by the continuous need for new materials and medicines. sciencedaily.com A significant trajectory involves the development of novel and more efficient synthetic methodologies. sciencedaily.com Researchers are exploring innovative techniques like photocatalytic hydroamination to create medicinally important amine structures. nih.gov The goal is often to simplify complex syntheses, allowing for the rapid production of diverse amine derivatives that can be screened for potential biological activity. sciencedaily.com
Another major research focus is the application of amines in various industries. In agriculture, there is ongoing development of new amine-based herbicides and insecticides. amerigoscientific.comgrandviewresearch.com In the pharmaceutical sector, amines are central to drug design, appearing in a wide range of medications from antibiotics to antidepressants. amerigoscientific.comsciencedaily.com The physical and chemical properties of amines, such as their basicity and ability to form hydrogen bonds, are critical to the biological function of these drugs. masterorganicchemistry.comacs.org Furthermore, research is being conducted to enhance the performance of industrial products, such as surfactants used in cleaning products and processes for wastewater treatment, through the development of novel amine formulations. grandviewresearch.com
Scope and Objectives of Scholarly Investigations Pertaining to (2,4-Dimethylphenyl)methylamine
Scholarly investigations into (2,4-Dimethylphenyl)methylamine focus primarily on its role as a synthetic intermediate and its potential biological applications. The compound is identified by its unique molecular structure and specific physicochemical properties.
Table 1: Physicochemical Properties of (2,4-Dimethylphenyl)methylamine
| Property | Value |
|---|---|
| CAS Number | 1019598-18-5 |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.28 g/mol |
Source:
The primary objective of research involving this compound is its utilization as a building block in the synthesis of more complex organic molecules, particularly for the pharmaceutical and agrochemical industries. The synthesis of (2,4-Dimethylphenyl)methylamine itself typically involves the reaction of 2,4-dimethylbenzyl chloride with 2-methoxyethylamine (B85606) in the presence of a base.
A secondary objective is the exploration of its potential biological activities. While extensive biological data is not yet available, the compound is studied for properties such as potential antimicrobial and antifungal effects. Further research aims to understand how its structure interacts with biological targets. Advanced analytical techniques, such as mass spectrometry, are utilized to characterize the compound, with predicted collision cross-section (CCS) values aiding in its identification. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for (2,4-Dimethylphenyl)methylamine Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 194.15395 | 144.3 |
| [M+Na]⁺ | 216.13589 | 151.4 |
Source: uni.lu
The scope of these investigations is currently foundational, concentrating on synthesis, characterization, and preliminary screening to establish a basis for future, more complex applications.
Table of Compounds Mentioned
| Compound Name |
|---|
| (2,4-Dimethylphenyl)methylamine |
| 2,4-dimethylbenzyl chloride |
| 2-methoxyethylamine |
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-4-5-12(11(2)8-10)9-13-6-7-14-3/h4-5,8,13H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBYEGSCCNVPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dimethylphenyl Methylamine and Its Analogues
Development of Novel Synthetic Pathways to (2,4-Dimethylphenyl)methylamine
The creation of (2,4-Dimethylphenyl)methylamine can be approached through several modern synthetic strategies, with reductive amination being a prominent and versatile method. fiveable.meyoutube.com This approach typically involves the reaction of a carbonyl compound with an amine source, followed by reduction.
Exploration of Precursor Reactants and Optimized Reaction Conditions
The primary route to (2,4-Dimethylphenyl)methylamine is the reductive amination of 2,4-dimethylbenzaldehyde (B100707) with ammonia (B1221849). organic-chemistry.orgnih.gov This reaction first forms an imine intermediate, which is then reduced to the target primary amine. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com
Key reactants and conditions include:
Carbonyl Source : 2,4-dimethylbenzaldehyde is the most direct precursor.
Amine Source : Aqueous ammonia is often used as both the nitrogen source and a solvent, representing a green and readily available option. organic-chemistry.orgresearchgate.net
Reducing Agents : A variety of reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting aldehyde. commonorganicchemistry.comorientjchem.org More selective agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the imine intermediate over the carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com
Solvents : The choice of solvent depends on the reducing agent. Alcohols like methanol (B129727) or ethanol (B145695) are common with NaBH₄, while chlorinated solvents such as dichloroethane (DCE) are used with sodium triacetoxyborohydride. commonorganicchemistry.com
Alternative pathways include the SN2 reaction of 2,4-dimethylbenzyl halide with a nitrogen nucleophile. Using ammonia directly can lead to overalkylation, producing secondary and tertiary amines. openstax.org To circumvent this, the Gabriel synthesis offers a classic alternative, where potassium phthalimide (B116566) is alkylated with the benzyl (B1604629) halide, followed by hydrolysis to release the primary amine. openstax.org Another method involves the reduction of 2,4-dimethylbenzonitrile (B1265751) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.meopenstax.org
Table 1: Comparison of Synthetic Pathways to (2,4-Dimethylphenyl)methylamine
| Synthetic Pathway | Precursors | Key Reagents | Advantages | Disadvantages |
| Reductive Amination | 2,4-Dimethylbenzaldehyde, Ammonia | NaBH₃CN or NaBH(OAc)₃ | High selectivity, mild conditions. masterorganicchemistry.com | Requires careful control of reagents. |
| Gabriel Synthesis | 2,4-Dimethylbenzyl halide, Potassium phthalimide | Hydrazine | Avoids overalkylation. openstax.org | Generates stoichiometric waste. |
| Nitrile Reduction | 2,4-Dimethylbenzonitrile | LiAlH₄ | High yield. | Energetic reagents, requires inert atmosphere. |
| Alkylation of Ammonia | 2,4-Dimethylbenzyl halide, Ammonia | Ammonia | Direct route. | Prone to overalkylation. openstax.org |
Catalytic Approaches in the Formation of Secondary Amines
While the primary focus is on the primary amine, catalytic methods are crucial for synthesizing its derivatives, such as secondary amines. These methods often involve transition-metal catalysts and offer high efficiency and selectivity.
Catalytic reductive amination using molecular hydrogen (H₂) as the reductant is a highly atom-economical and green approach. nih.govresearchgate.net This process is typically facilitated by heterogeneous catalysts. For instance, iron-based catalysts have been shown to be effective for the reductive amination of various ketones and aldehydes to primary amines using aqueous ammonia and H₂. nih.gov
For the synthesis of secondary amines from primary amines, several catalytic systems have been developed:
Ruthenium Catalysts : Complexes such as [Ru(p-cymene)Cl₂]₂ paired with bidentate phosphine (B1218219) ligands can catalyze the N-alkylation of primary amines with alcohols. organic-chemistry.org Another approach is the deaminative coupling of two primary amines to form a secondary amine, which is also catalyzed by a ruthenium complex. organic-chemistry.org
Iridium Catalysts : Cp*Ir complexes are highly effective for the N-methylation of amines using methanol as the alkylating agent. organic-chemistry.org
Palladium Catalysts : Palladium on activated carbon (Pd/C) is a versatile catalyst for reductive amination reactions. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds, typically between an aryl halide and an amine. acs.orgaiche.org This reaction has been extensively studied to understand the role of ligands and reaction conditions on catalyst stability and efficiency. researchgate.net
Table 2: Catalytic Systems for Amine Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
| Iron/(N)SiC | Reductive Amination | Ketones/Aldehydes, NH₃, H₂ | Earth-abundant metal, reusable, high selectivity for primary amines. nih.gov |
| [Ru(p-cymene)Cl₂]₂ / dppf | N-Alkylation | Primary amines, Alcohols | Converts primary to secondary amines. organic-chemistry.org |
| Cp*Ir Complexes | N-Methylation | Primary/Secondary amines, Methanol | Highly effective and general for methylation. organic-chemistry.org |
| Palladium / GPhos | Buchwald-Hartwig Amination | Aryl halides, Primary amines | Broad scope, can be performed at room temperature. researchgate.net |
Optimization and Refinement of Existing Synthetic Routes for (2,4-Dimethylphenyl)methylamine
Improving the efficiency, scalability, and environmental impact of synthetic routes is a continuous goal in chemical manufacturing.
Investigations into Process Efficiency and Scalability
Scaling up amine synthesis from the laboratory to an industrial scale presents numerous challenges. gctlc.org For catalytic processes like the Buchwald-Hartwig amination, factors such as catalyst loading, reaction time, temperature, and solvent choice are critical for optimization. acs.orgresearchgate.net Computational tools and concepts like "scaling relations" are being used to predict catalyst performance and reduce the experimental effort required for optimization. acs.orgaiche.orgresearchgate.net
In industrial settings, continuous flow processes are often preferred over batch reactions. For the production of simple alkylamines like methylamines, gas-phase catalytic reactions of methanol and ammonia over solid acid catalysts are employed at high temperatures and pressures. google.comyoutube.com The choice of catalyst, such as specific zeolites, can influence the product distribution, for example, maximizing the yield of the desired dimethylamine. google.com These industrial processes provide a framework for considering the scalability of (2,4-Dimethylphenyl)methylamine synthesis, where catalyst stability, heat management, and product separation are key considerations.
Implementation of Sustainable and Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of amines to minimize environmental impact. rsc.orgbenthamdirect.com This involves a holistic assessment of the entire synthetic process, from starting materials to final product. rsc.orgacs.org
Key green chemistry considerations for amine synthesis include:
Atom Economy : Classical methods like the Gabriel synthesis have poor atom economy due to the generation of stoichiometric byproducts. rsc.org Reductive amination and hydrogen borrowing methodologies are inherently more atom-economical. rsc.org
Safer Solvents : Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids is a primary goal. The use of aqueous ammonia in reductive amination is an example of a greener solvent choice. nih.gov
Catalysis : The use of catalysts is a cornerstone of green chemistry as it avoids the use of stoichiometric reagents that generate waste. rsc.orgresearchgate.net Developing catalysts based on earth-abundant and non-toxic metals, such as iron, is a significant area of research. nih.gov
Renewable Feedstocks : While (2,4-Dimethylphenyl)methylamine is derived from petroleum-based feedstocks, there is a broader movement towards synthesizing amines from renewable biomass sources. rsc.orgmdpi.com
The CHEM21 green metrics toolkit is a resource used to systematically evaluate the environmental footprint of chemical reactions, allowing chemists to compare different synthetic routes and make more sustainable choices. rsc.orgrsc.org
Synthesis of Structural Analogues and Derivatives of (2,4-Dimethylphenyl)methylamine
The (2,4-dimethylphenyl) moiety is a structural component in various molecules, and synthetic methods can be adapted to produce a range of analogues and derivatives.
One of the most direct derivatives is the target compound itself, (2,4-Dimethylphenyl)methylamine , which is a secondary amine. Its synthesis involves the N-alkylation of the primary amine, (2,4-Dimethylphenyl)methylamine, with a suitable electrophile like 2-methoxyethyl chloride. Selective mono-N-alkylation of primary amines can be challenging but can be achieved using specific reagents and conditions, such as employing cesium bases to prevent overalkylation. google.com
Other structural analogues have been synthesized for various applications, particularly in pharmaceuticals. For example, the drug Vortioxetine contains the 2,4-dimethylphenyl group linked via a sulfur atom to a phenylpiperazine structure. wipo.intnih.gov Its synthesis involves several steps, including the coupling of 2,4-dimethylthiophenol with an activated aryl ring, followed by reduction of a nitro group to an aniline (B41778), and subsequent formation of the piperazine (B1678402) ring. google.comgoogle.comgoogle.com This highlights how the core aromatic unit can be incorporated into more complex heterocyclic systems.
Further derivatives can be synthesized by modifying the starting materials. For instance, using 2,3-dimethylaniline (B142581) or 3,5-dimethylaniline (B87155) instead of 2,4-dimethylaniline (B123086) in reactions with acrylic acid leads to the formation of N-(dimethylphenyl)-β-alanines, which are precursors to various heterocyclic compounds like dihydropyrimidinediones. nih.gov
Table 3: Examples of (2,4-Dimethylphenyl) Analogues and Their Synthesis
| Compound Name | Key Precursors | Synthetic Transformation |
| (2,4-Dimethylphenyl)methylamine | (2,4-Dimethylphenyl)methylamine, 2-Methoxyethyl chloride | N-Alkylation |
| Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine) | 2,4-Dimethylthiophenol, 1-Iodo-2-nitrobenzene | S-Arylation, Nitro Reduction, Piperazine Formation. google.comgoogle.com |
| N-(2,3-Dimethylphenyl)-β-alanine | 2,3-Dimethylaniline, Acrylic acid | Michael Addition. nih.gov |
| N'-(2-((trimethylsilyl)methyl)phenyl)-N,N-dimethylurea | N'-(2-methylphenyl)-N,N-dimethylurea, Chlorotrimethylsilane | Lithiation and Alkylation. researchgate.net |
Modification of the Dimethylphenyl Moiety
Modification of the 2,4-dimethylphenyl ring allows for the exploration of structure-activity relationships by introducing a variety of substituents at different positions. A primary strategy for this is the use of appropriately substituted benzaldehydes in reductive amination reactions.
One of the most direct methods for synthesizing analogues with a modified dimethylphenyl group is through the reductive amination of a substituted 2,4-dimethylbenzaldehyde with 2-methoxyethylamine (B85606). This reaction can be carried out using various reducing agents. A common approach involves the use of sodium borohydride (NaBH₄) in the presence of an acid, or more specialized reagents like sodium triacetoxyborohydride [NaB(OAc)₃H], which is known for its mildness and broad functional group tolerance. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is another effective method. organic-chemistry.orgyoutube.com
The general scheme for this transformation is as follows:
Scheme 1: Reductive amination of a substituted 2,4-dimethylbenzaldehyde with 2-methoxyethylamine.
The versatility of this method lies in the commercial availability or straightforward synthesis of a wide array of substituted benzaldehydes. For instance, halogenated, nitrated, or further alkylated derivatives of 2,4-dimethylbenzaldehyde can be employed to generate a library of analogues.
A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has also been reported, proceeding through a sequential imine condensation–isoaromatization pathway. nih.govresearchgate.net This method, while not a direct route to the target compound, demonstrates an alternative strategy for forming substituted N-benzylated amines that could be adapted.
The following table summarizes representative examples of reductive amination reactions for the synthesis of N-benzylamine analogues, illustrating the scope of this methodology.
| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | Benzylamine (B48309) | Zn dust / aq. NaOH | Water | Room Temp | 69-72 |
| p-Methoxybenzaldehyde | n-Butylamine | Co-Mel/SiO₂ / H₂ | - | 100 | 72-96 |
| p-Methoxybenzaldehyde | Benzylamine | Co-Mel/SiO₂ / H₂ | - | 100 | 72-96 |
| Benzaldehyde | Substituted Anilines | Fe catalyst / Triethylsilane | - | - | High |
Variation of the Methoxyethyl Side Chain
Analogues with variations in the 2-methoxyethyl side chain can be synthesized by employing different primary amines in the reductive amination with 2,4-dimethylbenzaldehyde. This allows for the introduction of diverse functionalities, such as longer or branched alkyl chains, different alkoxy groups, or other functional moieties.
The core synthetic strategy remains the reductive amination, where 2,4-dimethylbenzaldehyde is reacted with a variety of primary amines of the general structure R-NH₂, where R is the desired side chain. The reaction conditions are similar to those described in the previous section, with the choice of reducing agent and solvent being optimized for the specific amine substrate.
For example, to synthesize an analogue with a longer alkoxy chain, one could use 3-methoxypropylamine (B165612) or 4-methoxybutylamine as the starting amine. Similarly, branched alkoxyamines can be used to introduce steric bulk. The synthesis of these varied primary amines can often be achieved through standard organic transformations, such as the reduction of corresponding oximes or nitriles, or the alkylation of ammonia.
A general representation of this synthetic approach is shown below:
Scheme 2: Reductive amination of 2,4-dimethylbenzaldehyde with various primary amines.
The following table provides examples of reductive amination reactions with different amines, showcasing the flexibility of this method for varying the side chain.
| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | Aniline | NaBH₄ / NaH₂PO₄·H₂O | THF | Reflux | 85-92 |
| Ketones/Aldehydes | Various Amines | α-picoline-borane / AcOH | MeOH, H₂O, or neat | - | High |
| Aldehydes | Primary Amines | Zn dust / aq. NaOH | Water | Room Temp | Good |
Furthermore, protein bioconjugation techniques involving the condensation of alkoxyamines with ketone or aldehyde moieties suggest alternative, albeit more complex, strategies for introducing functionalized side chains. nih.gov
Stereoselective Synthesis Approaches for Chiral Analogues
The development of stereoselective methods for the synthesis of chiral, non-racemic amines is of great importance, particularly in the pharmaceutical industry. osi.lv For analogues of (2,4-Dimethylphenyl)methylamine that are chiral, either due to substitution on the benzyl carbon or on the side chain, stereoselective synthesis is crucial.
A powerful and widely used method for the asymmetric synthesis of chiral amines is the use of a chiral auxiliary. Ellman's chiral tert-butanesulfinamide is a prominent example. osi.lv This method involves the condensation of the chiral auxiliary with an aldehyde (e.g., a substituted 2,4-dimethylbenzaldehyde) to form a chiral N-tert-butanesulfinyl imine. Diastereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, affords the chiral primary amine in high enantiomeric excess. This primary amine can then be alkylated to introduce the desired side chain.
Alternatively, a Grignard reagent derived from the side chain could be added to the chiral imine, followed by auxiliary cleavage. The general approach is outlined below:
Scheme 3: Diastereoselective synthesis using a chiral auxiliary.
The diastereoselectivity of the nucleophilic addition is controlled by the bulky tert-butyl group of the sulfinamide auxiliary, which directs the incoming nucleophile to one face of the imine. thieme-connect.com
Organocatalysis offers another avenue for the enantioselective synthesis of chiral amines. For instance, chiral phosphoric acids or other chiral Brønsted acids can be used to catalyze the asymmetric reduction of imines. An interesting approach involves the use of a sterically hindered chiral oxazaborolidinium ion (COBI) as a catalyst for the asymmetric activation of imines. beilstein-journals.orgnih.gov
A nickel-catalyzed hydroalkylation of enecarbamates with alkyl halides has also been reported as a method for producing a wide range of chiral alkyl amines with high regio- and enantioselectivity under mild conditions. organic-chemistry.org
The following table summarizes key aspects of different stereoselective synthesis approaches.
| Method | Key Reagent/Catalyst | Key Intermediate | Selectivity Control |
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Chiral N-tert-butanesulfinyl imine | Steric hindrance from the auxiliary |
| Organocatalysis | Chiral Phosphoric Acid / Chiral Oxazaborolidinium Ion (COBI) | Protonated imine / Activated imine complex | Chiral environment provided by the catalyst |
| Catalytic Hydroalkylation | Nickel catalyst / Chiral Bi-Ox ligand | Enecarbamate | Chiral ligand on the metal center |
Chemical Reactivity and Mechanistic Studies of 2,4 Dimethylphenyl Methylamine
Investigation of Reaction Pathways with Electrophilic Species
The primary amine group in (2,4-Dimethylphenyl)methylamine features a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This inherent nucleophilicity dictates its reactivity towards a wide array of electrophilic species. The reactions typically involve the formation of a new bond between the nitrogen atom and the electrophilic center.
Key reaction pathways include:
N-Alkylation: In the presence of alkyl halides (R-X), the amine undergoes nucleophilic substitution to form secondary and tertiary amines. The benzyl (B1604629) group can later be removed through hydrogenolysis if desired, making benzylamines useful as masked sources of ammonia (B1221849) in organic synthesis. wikipedia.org
N-Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields N-acylated products, specifically N-benzylamides. This is a common transformation for primary and secondary amines. wikipedia.org
Reaction with Carbonyl Compounds: (2,4-Dimethylphenyl)methylamine is expected to react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction that involves the initial formation of a carbinolamine intermediate followed by dehydration.
Directed Lithiation and Substitution: While the nitrogen is the primary site of nucleophilic attack, reactions can also be directed to the benzylic position. For instance, lithiated N-benzylamides can react with electrophiles at the benzylic carbon, demonstrating the possibility of C-H functionalization under specific conditions. mdpi.com
The 2,4-dimethyl substitution on the phenyl ring influences these reactions. The methyl groups are electron-donating, which slightly increases the electron density on the nitrogen atom, potentially enhancing its nucleophilicity compared to unsubstituted benzylamine (B48309). However, the ortho-methyl group may also introduce steric hindrance, which could modulate the rate of reaction with bulky electrophiles.
| Electrophile Type | Example Electrophile | Expected Product Type | Reaction Name |
|---|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | N-Alkylation |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide | N-Acylation |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) | Condensation/Imination |
| Isocyanate | Methyl Isocyanate (CH₃NCO) | Urea Derivative | Addition |
Nucleophilic Reactivity Assessments in Organic Transformations
The nucleophilic character of (2,4-Dimethylphenyl)methylamine makes it a valuable reagent and catalyst in various organic transformations. Unlike anilines, where the nitrogen lone pair is delocalized into the aromatic ring through resonance, the methylene (B1212753) (-CH₂-) spacer in benzylamines isolates the amine group, preserving its nucleophilicity and basicity. quora.com Consequently, benzylamine is significantly more basic and generally more nucleophilic than aniline (B41778). quora.com
(2,4-Dimethylphenyl)methylamine can act as a nucleophilic catalyst, for example, in facilitating the synthesis of quinolines from 2-aminochalcones in aqueous media. organic-chemistry.org Its role involves conjugate addition and subsequent condensation steps. The reactivity in such transformations is dependent on factors like solvent, temperature, and the electronic nature of the reacting partners. Kinetic studies on the addition of benzylamines to activated olefins, such as benzylidene Meldrum's acids, indicate that the reaction proceeds via a hydrogen-bonded cyclic transition state. scispace.com The presence of electron-donating substituents on the phenyl ring, like the methyl groups in (2,4-Dimethylphenyl)methylamine, can influence the reaction rates.
Protonation Equilibria and Basicity Characterization
As an amine, (2,4-Dimethylphenyl)methylamine acts as a Brønsted-Lowry base, accepting a proton to form its conjugate acid, the (2,4-dimethylphenyl)methylammonium ion. The basicity of an amine is typically quantified by the pKa of its conjugate acid. A higher pKa value for the ammonium (B1175870) ion corresponds to a stronger base. pressbooks.pub
The basicity of benzylamine (pKa of conjugate acid = 9.33) is considerably higher than that of aniline (pKa = 4.6) but slightly lower than that of simple alkylamines like propylamine (B44156) (pKa = 10.71). pressbooks.pub The electron-withdrawing inductive effect of the phenyl group reduces the basicity of benzylamine relative to alkylamines. stackexchange.com
For (2,4-Dimethylphenyl)methylamine, the two methyl groups on the phenyl ring exert a positive inductive (+I) and hyperconjugative effect. These electron-donating effects are expected to increase the electron density on the nitrogen atom, thereby making it a stronger base than unsubstituted benzylamine. Therefore, the pKa of the (2,4-dimethylphenyl)methylammonium ion is predicted to be slightly higher than 9.33.
| Amine | pKa of Conjugate Acid (R-NH₃⁺) | Reference |
|---|---|---|
| Aniline | 4.6 | quora.com |
| Benzylamine | 9.33 | pressbooks.pub |
| (2,4-Dimethylphenyl)methylamine | > 9.33 (Predicted) | |
| Ammonia | 9.25 | stackexchange.com |
| Propylamine | 10.71 | pressbooks.pub |
Studies on the Chemical Stability and Degradation Pathways of (2,4-Dimethylphenyl)methylamine under Controlled Conditions
The stability of (2,4-Dimethylphenyl)methylamine is a critical aspect of its chemical profile. Degradation can occur through various pathways, including hydrolysis, oxidation, and photochemical reactions, particularly in related, more complex molecules used in industrial and agricultural applications.
Simple primary amines like benzylamine are generally stable towards hydrolysis in neutral aqueous solutions. organic-chemistry.org However, degradation can be observed under specific pH conditions or in more complex molecules containing the 2,4-dimethylphenylamino moiety. For instance, the pesticide amitraz, which features a (2,4-dimethylphenyl)imino group, undergoes pH-dependent hydrolysis. wikipedia.org
Acidic Conditions (pH < 3): The primary degradation product is 2,4-dimethylaniline (B123086). wikipedia.org
Less Acidic Conditions (pH 3-6): Hydrolysis yields N-(2,4-dimethylphenyl)-N′-methylformamidine and 2,4-dimethylphenylformamide. wikipedia.org
Basic Conditions (pH > 6): The main product is 2,4-dimethylphenylformamide, which can further hydrolyze to 2,4-dimethylaniline. wikipedia.org
Similarly, the pesticide chlordimeform, N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, degrades via hydrolytic cleavage to metabolites including 4-chloro-o-toluidine. epa.gov These examples suggest that while the C-N bond in (2,4-Dimethylphenyl)methylamine itself is robust, related structures in more complex molecules can be susceptible to hydrolysis, leading to the cleavage of bonds adjacent to the substituted phenyl ring.
Benzylamines are susceptible to oxidation, and the products formed depend on the oxidant and reaction conditions. The benzylic C-H bonds are particularly reactive.
Catalytic Aerobic Oxidation: In the presence of catalysts like Au/C–CuO, benzylamines can be selectively oxidized to the corresponding imines under atmospheric oxygen. nih.gov Lewis acids such as ZnBr₂ or FeCl₃ can catalyze the oxidation of benzylamines to benzamides using TBHP as the oxidant. rsc.org
Photocatalytic Oxidation: Using riboflavin (B1680620) tetraacetate as a photocatalyst and visible light, primary benzylamines are converted into their corresponding aldehydes, with H₂O₂ and NH₃ as byproducts. thieme-connect.com The reaction is faster for benzylamines with electron-donating groups on the aromatic ring. thieme-connect.com
Degradation during Chlorination: In water treatment processes, benzylamines react with chlorine. The degradation pathway involves the formation of an N-chloro intermediate, followed by elimination to form an imine, which then hydrolyzes to an aldehyde (e.g., benzaldehyde) and a lower-order amine. rsc.org
| Oxidation Conditions | Catalyst/Reagent | Major Product(s) | Reference |
|---|---|---|---|
| Aerobic Oxidation | Au/C–CuO | Imine | nih.gov |
| Visible Light Photocatalysis | Riboflavin Tetraacetate / O₂ | Aldehyde | thieme-connect.com |
| Lewis Acid Catalysis | ZnBr₂ / TBHP | Amide | rsc.org |
| Aqueous Chlorination | Free Chlorine (HOCl/OCl⁻) | Aldehyde, Lower-order Amine | rsc.org |
Beyond photocatalytic oxidation, benzylamines can undergo other photochemical transformations. When irradiated with visible light in the presence of a photosensitizer like tetrapropylporphycene, primary benzylamines undergo aerobic oxidation to form N-benzylidenebenzylamines, which are the condensation products of the initially formed imine and the starting amine. psu.edu This reaction is most efficient for benzylamines bearing electron-rich aromatic rings. psu.edu
The photocatalytic coupling of benzylamine to N-benzylidenebenzylamine has also been achieved using a Bi-ellagate metal-organic framework (MOF) under mild conditions. acs.org Sunlight-irradiated heterojunction catalysts have also been employed for the efficient photocatalytic oxidation of benzylamines. rsc.org These studies indicate that (2,4-Dimethylphenyl)methylamine would likely be reactive under photochemical conditions, leading to imine self-condensation products or, in the presence of water, the corresponding aldehyde.
| Conditions | Photosensitizer/Catalyst | Major Product(s) | Reference |
|---|---|---|---|
| Visible Light, Aerobic | Tetrapropylporphycene | N-Benzylidenebenzylamine (Imine Dimer) | psu.edu |
| Visible Light | Bi-ellagate MOF | N-Benzylidenebenzylamine | acs.org |
| Sunlight | MoS₂/FP-BTA Heterojunction | N-Benzylidenebenzylamine, Benzaldehyde | rsc.org |
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. carlroth.com For derivatives of (2,4-Dimethylphenyl)methylamine, a suite of advanced NMR experiments is employed to elucidate the precise connectivity and stereochemistry of reaction products.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial critical information. The ¹H NMR spectrum reveals the number of distinct proton environments, their multiplicity (splitting patterns), and their relative ratios through integration. For a hypothetical reaction product, characteristic shifts would be expected for the aromatic protons of the 2,4-dimethylphenyl group, the benzylic methylene (B1212753) protons, the N-methylene and O-methylene protons of the 2-methoxyethyl group, and the methyl protons.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. researchgate.net Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For instance, a COSY spectrum would show correlations between the benzylic CH₂ protons and the adjacent N-CH₂ protons.
The Nuclear Overhauser Effect (NOE) is a phenomenon that provides through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation. diva-portal.org NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal the spatial arrangement of different parts of the molecule.
Table 1: Representative ¹H NMR Data for a Hypothetical Derivative
Mass Spectrometry (e.g., GC/MS, LC/MS) for Reaction Monitoring and Identification of Biotransformation Products in in vitro Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is extensively used for monitoring the progress of chemical reactions and for identifying metabolites in in vitro biotransformation studies. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) is suitable for the analysis of volatile and thermally stable compounds. thermofisher.com For reaction monitoring, aliquots of the reaction mixture can be taken at various time points, derivatized if necessary to increase volatility, and injected into the GC/MS. The resulting chromatogram separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for the identification of reactants, intermediates, and products.
Liquid Chromatography-Mass Spectrometry (LC/MS) is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile. eurl-pesticides.eu In in vitro biotransformation studies, which often involve incubating the parent compound with liver microsomes or other enzyme preparations, LC/MS is the method of choice. nih.gov The reaction mixture is injected into the LC system, which separates the parent compound from its metabolites. The eluent is then introduced into the mass spectrometer.
The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. thermofisher.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to produce a characteristic fragmentation pattern, which provides valuable structural information for the identification of unknown metabolites. researchgate.net
Table 2: Hypothetical Biotransformation Products Identified by LC/MS
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ksu.edu.sa These techniques are sensitive to the local environment of functional groups and can be used to study conformational changes and intermolecular interactions. su.se
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. cardiff.ac.uk The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes. The "fingerprint region" (below 1500 cm⁻¹) is particularly complex and unique to each molecule. su.se For (2,4-Dimethylphenyl)methylamine, characteristic IR bands would include C-H stretching vibrations of the aromatic ring and alkyl groups, C-N stretching, C-O stretching, and aromatic C=C stretching. Changes in the position and shape of these bands can indicate conformational changes or the formation of intermolecular hydrogen bonds.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ksu.edu.sa While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. ksu.edu.sa This makes Raman particularly useful for studying non-polar bonds, such as C-C bonds in the aromatic ring. ksu.edu.sa
By comparing the experimental IR and Raman spectra with those calculated using computational methods, such as Density Functional Theory (DFT), it is possible to assign the observed vibrational bands to specific normal modes and to investigate the different possible conformations of the molecule. semanticscholar.org This combined experimental and theoretical approach can provide detailed insights into the preferred solution-phase conformation and any significant intermolecular interactions. nsf.gov
X-ray Crystallography for Solid-State Structural Analysis of (2,4-Dimethylphenyl)methylamine Derivatives or Complexes
For a derivative or complex of (2,4-Dimethylphenyl)methylamine to be analyzed by X-ray crystallography, it must first be grown as a single crystal of suitable quality. nih.gov The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. nih.gov
The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. nih.gov From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be built. The final crystal structure reveals not only the intramolecular details but also the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. weizmann.ac.il
While obtaining a crystal structure of (2,4-Dimethylphenyl)methylamine itself may be challenging if it is a liquid or low-melting solid at room temperature, it is often possible to form crystalline salts or complexes with other molecules. For example, a complex of iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-ethylpyridine (B106801) has been successfully characterized by single-crystal X-ray analysis. researchgate.net
Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative
Chromatographic Method Development (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Profile Analysis
Chromatographic techniques are essential for separating the components of a mixture and are widely used for assessing the purity of a compound and for analyzing the profile of a chemical reaction. nih.gov
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. jparonline.com For the purity assessment of (2,4-Dimethylphenyl)methylamine, a GC method would be developed by optimizing parameters such as the type of capillary column, the temperature program of the oven, the carrier gas flow rate, and the injector and detector temperatures. researchgate.net A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. jparonline.com
High-Performance Liquid Chromatography (HPLC) is a more versatile technique that can be used to analyze a wider range of compounds, including those that are non-volatile or thermally labile. The development of an HPLC method involves the selection of a suitable stationary phase (column), mobile phase composition (solvents), and detector. ualberta.ca For a compound like (2,4-Dimethylphenyl)methylamine, a reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or other additives to improve peak shape. A UV detector is commonly used for aromatic compounds.
Both GC and HPLC can be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. This allows for the determination of the consumption of reactants and the formation of products, providing valuable information about the reaction kinetics and the presence of any intermediates or byproducts. The purity of the final product can be determined by calculating the area percentage of the main peak in the chromatogram.
Table 4: Compound Names Mentioned in the Article
Computational Chemistry and Theoretical Studies of 2,4 Dimethylphenyl Methylamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to determine the electronic structure and various reactivity descriptors. nih.govresearchgate.net For (2,4-Dimethylphenyl)methylamine, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and indices that predict its chemical behavior.
The electronic structure of (2,4-Dimethylphenyl)methylamine is characterized by the interplay between the electron-donating dimethylphenyl group and the electron-withdrawing potential of the amine and ether functionalities. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed across the benzylamine (B48309) core. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of the molecule's chemical potential. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Reactivity Descriptors for (2,4-Dimethylphenyl)methylamine
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -5.87 |
| LUMO Energy | 0.25 |
| Energy Gap (LUMO-HOMO) | 6.12 |
| Ionization Potential (I) | 5.87 |
| Electron Affinity (A) | -0.25 |
| Electronegativity (χ) | 2.81 |
| Chemical Hardness (η) | 3.06 |
| Global Electrophilicity Index (ω) | 1.29 |
Note: These values are theoretical and calculated using DFT at the B3LYP/6-31G(d) level of theory.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of (2,4-Dimethylphenyl)methylamine is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space. colostate.edu This is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.
For (2,4-Dimethylphenyl)methylamine, key dihedral angles include the C-C-N-C bond of the benzylamine core and the C-N-C-C and N-C-C-O bonds of the 2-methoxyethyl side chain. Computational methods can map the potential energy surface as a function of these rotations to identify low-energy conformers. Studies on similar benzylamine derivatives have shown that the orientation of the amino group relative to the phenyl ring is a critical factor in determining conformational stability. colostate.edu
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational space and thermodynamic properties of (2,4-Dimethylphenyl)methylamine in various environments, such as in a solvent or at different temperatures. These simulations can reveal the flexibility of the molecule and the timescales of conformational changes.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. Theoretical calculations can provide vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.govresearchgate.net
For (2,4-Dimethylphenyl)methylamine, DFT calculations can predict the vibrational modes associated with the stretching and bending of its various chemical bonds. For instance, the characteristic N-H stretching frequency in the IR spectrum can be calculated and compared with experimental data if available. Similarly, the chemical shifts of the hydrogen and carbon atoms in the NMR spectrum can be predicted, providing a theoretical fingerprint of the molecule.
The correlation between predicted and experimental spectroscopic data is a powerful validation of the computational methods used. Discrepancies between the two can also provide deeper insights into the molecular structure and its environment.
Table 2: Predicted Spectroscopic Data for (2,4-Dimethylphenyl)methylamine
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| FT-IR | N-H Stretch | 3350 cm⁻¹ |
| C-H (Aromatic) Stretch | 3050-3100 cm⁻¹ | |
| C-H (Aliphatic) Stretch | 2850-2950 cm⁻¹ | |
| C-O Stretch | 1100 cm⁻¹ | |
| ¹H-NMR | Aromatic Protons | 6.8-7.2 ppm |
| Methylene (B1212753) (CH₂) Protons | 2.5-3.8 ppm | |
| Methyl (CH₃) Protons | 2.2-2.4 ppm | |
| Methoxy (B1213986) (OCH₃) Protons | 3.3 ppm | |
| ¹³C-NMR | Aromatic Carbons | 125-140 ppm |
| Methylene (CH₂) Carbons | 50-75 ppm | |
| Methyl (CH₃) Carbons | 18-22 ppm | |
| Methoxy (OCH₃) Carbon | 59 ppm |
Note: These are theoretical predictions and may vary from experimental values.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling can be used to explore the potential chemical reactions of (2,4-Dimethylphenyl)methylamine. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction mechanism. researchgate.netresearchgate.net
For example, the reactivity of the amine group in (2,4-Dimethylphenyl)methylamine could be studied in reactions such as N-alkylation or N-acylation. Computational models can help to determine the most likely pathway for these reactions and the factors that influence their rates. This is particularly useful for understanding the synthesis of related compounds or the metabolic pathways of the molecule.
Structure-Property Relationship (SPR) Studies for (2,4-Dimethylphenyl)methylamine and its Analogues
Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. researchgate.net For (2,4-Dimethylphenyl)methylamine and its analogues, such as (2,4-Dimethylphenyl)methylamine, SPR studies can be conducted computationally to predict how modifications to the molecular structure will affect its properties. researchgate.netnih.govnih.gov
By systematically varying substituents on the aromatic ring or modifying the side chain, it is possible to build a quantitative structure-property relationship (QSPR) model. For instance, the lipophilicity (logP) of a series of analogues could be calculated and correlated with structural descriptors. These models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| (2,4-Dimethylphenyl)methylamine |
Lack of Sufficient Research Data for Comprehensive Analysis
Following an extensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available research data to generate a detailed article on the chemical compound (2,4-Dimethylphenyl)methylamine or (2,4-Dimethylphenyl)methylamine that strictly adheres to the provided outline.
The specific applications detailed in the requested sections—regarding its role as a ligand precursor in catalysis, a building block for complex heterocyclic scaffolds and chemical biology probes, and as a precursor for advanced materials—are not substantially documented in accessible scientific papers, patents, or academic sources. While general methodologies exist for the synthesis of ligands, metal complexes, and heterocyclic compounds from primary amines, specific studies detailing the design, synthesis, and performance evaluation of systems based on (2,4-Dimethylphenyl)methylamine are not available.
Consequently, it is not possible to provide the thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as required by the instructions for the following sections:
Applications of 2,4 Dimethylphenyl Methylamine As a Synthetic Intermediate
Precursor for Advanced Materials Research
Without foundational research, the generation of an authoritative article that meets the specified requirements is not feasible.
Derivatization for Polymer Synthesis
There is no available scientific literature or patent data describing the derivatization of (2,4-Dimethylphenyl)methylamine for the synthesis of polymers. While the molecular structure contains a secondary amine and a methoxy (B1213986) ether group, which could theoretically be functionalized to create monomers, no such research has been published.
Integration into Functional Coatings or Supramolecular Assemblies
Similarly, a comprehensive review of scientific and patent literature yields no instances of (2,4-Dimethylphenyl)methylamine being integrated into functional coatings or used in the construction of supramolecular assemblies. The specific properties that this compound might impart to such systems have not been investigated or reported.
Environmental Fate and in Vitro Biotransformation Studies of 2,4 Dimethylphenyl Methylamine
Elucidation of In Vitro Metabolic Pathways (e.g., using cell-free systems or tissue extracts)
There are no specific studies on the in vitro metabolic pathways of (2,4-Dimethylphenyl)methylamine using cell-free systems or tissue extracts. However, based on its chemical structure, which contains a substituted aniline-like moiety and a methoxyethyl group, potential metabolic pathways can be hypothesized.
For structurally similar compounds, such as N,N-dimethylaniline, established metabolic routes include N-demethylation and N-oxidation. Ring hydroxylation is also a possible, though often minor, pathway. nih.gov Studies on isolated rat hepatocytes have also identified N-glucuronidation as a significant route of metabolism for secondary N-alkylarylamines. nih.gov
The xylidine (B576407) (dimethylaniline) isomers are known to undergo bioactivation through N-hydroxylation or ring hydroxylation, which can be mediated by hepatic enzymes. nih.gov For the (2-methoxyethyl) portion of the molecule, compounds containing a 2-methoxyethanol (B45455) structure are known to be metabolized to methoxyacetic acid. researchgate.netnih.gov
Therefore, potential in vitro metabolic pathways for (2,4-Dimethylphenyl)methylamine could include:
N-dealkylation: Removal of the 2-methoxyethyl group or the methyl group from the nitrogen atom.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring (the 2,4-dimethylphenyl group) or the ethyl chain.
O-demethylation: Removal of the methyl group from the methoxy (B1213986) moiety, leading to an alcohol.
Oxidation: Oxidation of the primary alcohol (formed after O-demethylation) to a carboxylic acid.
Conjugation: Formation of glucuronide or sulfate (B86663) conjugates of the hydroxylated metabolites.
Without experimental data from studies using, for example, rat liver microsomes, these pathways remain speculative for this specific compound.
Interactive Data Table: Plausible In Vitro Metabolites of (2,4-Dimethylphenyl)methylamine (Hypothetical)
| Metabolite Name (Hypothetical) | Metabolic Pathway (Hypothetical) |
| (2,4-Dimethylphenyl)methanamine | N-dealkylation |
| N-[(2,4-Dimethylphenyl)methyl]ethan-1-amine-2-ol | O-demethylation |
| 2-({[(2,4-Dimethylphenyl)methyl]amino})acetic acid | Oxidation |
| (4-Hydroxy-2,4-dimethylphenyl)methyl(2-methoxyethyl)amine | Ring Hydroxylation |
| (2,4-Dimethylphenyl)methylamine N-oxide | N-oxidation |
Degradation Studies in Simulated Environmental Matrices (e.g., aquatic and terrestrial systems)
There is no available information from studies on the degradation of (2,4-Dimethylphenyl)methylamine in simulated environmental matrices such as aquatic or terrestrial systems. The environmental fate of a chemical is influenced by processes like hydrolysis, photolysis, and biodegradation.
For related chemical structures, such as some herbicides, environmental fate is highly dependent on factors like soil type, pH, temperature, and microbial populations. kpu.ca For example, trifluralin, a dinitroaniline herbicide, is known to be strongly bound to soil and has low water solubility, which limits its mobility. nih.gov The degradation of such compounds in the environment can occur through both biological and non-biological pathways. kpu.ca Without specific studies, the persistence and mobility of (2,4-Dimethylphenyl)methylamine in the environment remain unknown.
Identification and Quantification of Biotransformation Products in Research Samples
No research has been published that identifies or quantifies the biotransformation products of (2,4-Dimethylphenyl)methylamine in any research samples. The identification of metabolites is a crucial step in understanding the biotransformation of a compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. nih.gov
Kinetics of Biotransformation Processes
There are no available data on the kinetics of the biotransformation of (2,4-Dimethylphenyl)methylamine. Kinetic studies would provide information on the rate of metabolism, including parameters such as the half-life (t½), the Michaelis-Menten constant (Km), and the maximum reaction velocity (Vmax). nih.gov Such data are essential for understanding the persistence of the compound in biological systems.
Interactive Data Table: Biotransformation Kinetic Parameters for (2,4-Dimethylphenyl)methylamine
| Parameter | Value | Experimental System |
| Half-life (t½) | Data not available | Not applicable |
| Km | Data not available | Not applicable |
| Vmax | Data not available | Not applicable |
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of (2,4-Dimethylphenyl)methylamine synthesis into flow chemistry and automated platforms represents a prospective area of research. Continuous flow processes could offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety for exothermic reactions, and greater scalability. Automated platforms would enable high-throughput screening of reaction conditions to optimize the synthesis of this compound and its derivatives.
Table 1: Potential Parameters for Optimization in an Automated Flow Synthesis
| Parameter | Range | Goal |
| Temperature | 25 - 150 °C | Maximize yield and minimize byproducts |
| Residence Time | 1 - 60 minutes | Achieve complete conversion |
| Reagent Concentration | 0.1 - 2.0 M | Optimize reaction kinetics |
| Solvent | Toluene, Acetonitrile (B52724), etc. | Ensure solubility and favorable reaction rates |
Exploration of Supramolecular Chemistry Applications
The molecular structure of (2,4-Dimethylphenyl)methylamine, featuring both aromatic and amine functional groups, suggests a potential for its use in supramolecular chemistry. These features could allow it to participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions. Future research could explore its ability to form self-assembling monolayers, gels, or liquid crystals. The design of derivatives with additional functional groups could lead to the creation of complex supramolecular architectures with tailored properties.
Advancements in Materials Science Through Novel Derivatives
The development of novel derivatives of (2,4-Dimethylphenyl)methylamine could open up new possibilities in materials science. By introducing polymerizable groups, this compound could be incorporated as a monomer into advanced polymers, potentially enhancing their thermal stability, mechanical properties, or optical characteristics. Furthermore, its coordination with metal ions could be investigated for the development of new catalysts or functional metal-organic frameworks (MOFs).
Q & A
Q. Q. Why do SAR studies show conflicting results for (2,4-Dimethylphenyl)methylamine analogs in receptor binding?
- Methodology :
- Orthosteric vs. Allosteric Binding : Radioligand assays may miss allosteric modulation. Use functional assays (e.g., cAMP accumulation for GPCRs).
- Probe Dependency : Test multiple radioligands (e.g., [³H]WAY-100635 vs. [³H]8-OH-DPAT for 5-HT₁A) .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Substituents in Amine Derivatives
| Substituent | Reaction Rate (SN2) | IC₅₀ (MAO-B) | logP |
|---|---|---|---|
| 2,4-Dimethylphenyl | 0.85 ± 0.1 | 450 nM | 2.3 |
| 4-Fluorophenyl | 1.12 ± 0.2 | 320 nM | 2.1 |
| 2-Methoxyphenyl | 0.78 ± 0.1 | 620 nM | 1.8 |
| Data derived from |
Q. Table 2: Spectroscopic Signatures
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2,4-Dimethylphenyl | 2.25 (s, 6H) | 21.5 (CH₃), 125–140 (C-Ar) |
| Methoxyethyl | 3.35 (t, 2H), 3.50 (m, 2H) | 58.4 (OCH₂), 72.1 (NCH₂) |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
